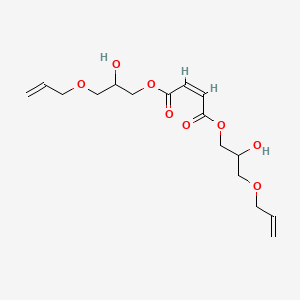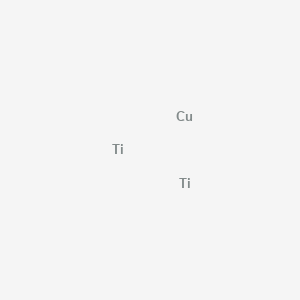
Copper;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-titanium compounds are intermetallic materials that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
准备方法
Synthetic Routes and Reaction Conditions: Copper-titanium compounds can be synthesized through various methods, including:
Induction Melting: This involves melting copper and titanium together in an induction furnace. The process requires precise control of temperature and atmosphere to prevent oxidation.
Spheroidization Method: This method involves the preparation of spherical copper-titanium alloy powders through induction melting and subsequent processing steps.
Industrial Production Methods:
Vacuum Arc Remelting (VAR): This method involves melting the copper-titanium alloy in a vacuum to produce high-purity ingots.
Electron Beam Melting (EBM): This technique uses an electron beam to melt the alloy, allowing for precise control over the composition and microstructure.
Types of Reactions:
Oxidation: Copper-titanium compounds can undergo oxidation reactions, forming oxides of copper and titanium.
Reduction: These compounds can be reduced to their metallic forms using reducing agents like hydrogen or carbon monoxide.
Substitution: Copper-titanium compounds can participate in substitution reactions, where one metal atom is replaced by another metal atom.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Hydrogen, carbon monoxide, and sodium borohydride are typical reducing agents.
Reaction Conditions: Reactions are typically carried out at high temperatures (above 800°C) and in controlled atmospheres to prevent unwanted side reactions.
Major Products:
Oxides: Copper oxide (CuO) and titanium dioxide (TiO₂) are common products of oxidation reactions.
Metallic Forms: Pure copper and titanium can be obtained through reduction reactions.
科学研究应用
Copper-titanium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.
作用机制
Copper-titanium compounds can be compared with other intermetallic compounds such as:
Copper-Aluminum: Known for their excellent electrical conductivity and corrosion resistance, but lack the high strength of copper-titanium compounds.
Titanium-Aluminum: These compounds have high strength and corrosion resistance but are not as electrically conductive as copper-titanium compounds.
Uniqueness:
Combination of Properties: Copper-titanium compounds uniquely combine high strength, corrosion resistance, and electrical conductivity, making them suitable for a wide range of applications.
Biocompatibility: The biocompatibility of copper-titanium compounds makes them ideal for medical applications, unlike many other intermetallic compounds.
相似化合物的比较
Copper-Nickel: Used in marine applications due to their corrosion resistance.
Titanium-Vanadium: Employed in aerospace applications for their high strength and lightweight properties.
属性
CAS 编号 |
12054-13-6 |
|---|---|
分子式 |
CuTi2 |
分子量 |
159.28 g/mol |
IUPAC 名称 |
copper;titanium |
InChI |
InChI=1S/Cu.2Ti |
InChI 键 |
QRUFSERZYBWAOP-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


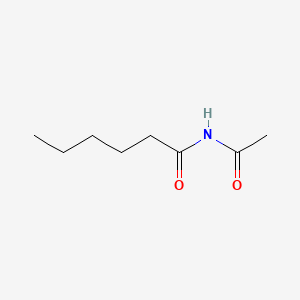
![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
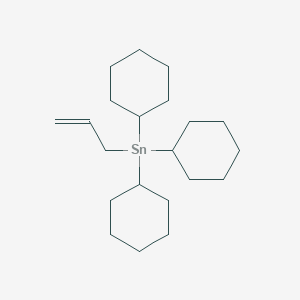
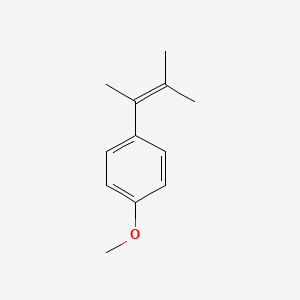


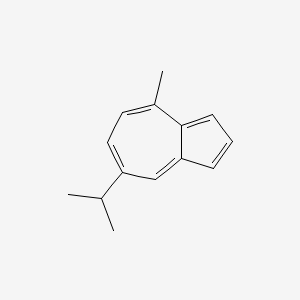

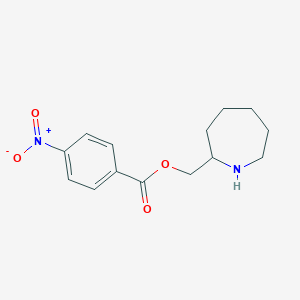
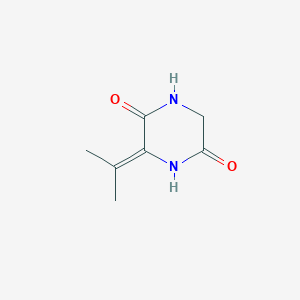
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
